

A Comparative Guide to Dicyclohexyl Azelate and DEHP as Plasticizers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **dicyclohexyl azelate** and the conventional plasticizer bis(2-ethylhexyl) phthalate (DEHP). The content is based on available experimental data to assist in the evaluation of alternative plasticizers for sensitive applications, including medical devices and laboratory materials.

Introduction to Plasticizers

Plasticizers are additives used to increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). For decades, DEHP has been the industry-standard plasticizer due to its low cost and high performance.[1] However, significant health and environmental concerns have arisen from its tendency to leach from the polymer matrix.[2] DEHP and its metabolites are recognized endocrine disruptors, leading to regulatory restrictions and a search for safer alternatives.

Dicarboxylic acid esters, such as azelates, are being explored as promising replacements. This guide focuses on **dicyclohexyl azelate**, comparing its properties and performance profile against DEHP.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. While comprehensive data for **dicyclohexyl azelate** is not as abundant as for DEHP, the key



physicochemical characteristics are summarized below.

Property	Dicyclohexyl Azelate	Bis(2-ethylhexyl) phthalate (DEHP)
Chemical Formula	C21H36O4	C24H38O4
Molecular Weight	368.5 g/mol	390.6 g/mol
Appearance	Presumed to be a clear, colorless to pale liquid.	Colorless liquid with almost no odor
Boiling Point	Data not readily available.	384 °C
Water Solubility	Expected to be very low.	0.27 mg/L at 25°C
Primary Use	Plasticizer for polymers.	Standard plasticizer for flexible PVC[1]

Performance Comparison

Direct experimental data comparing **dicyclohexyl azelate** with DEHP is limited in publicly available literature. Therefore, for performance metrics such as thermal and mechanical properties, data from a comparative study on Di(2-ethylhexyl) Azelate (D2EHAz) is used as a representative for the azelate ester class. This provides a valuable, albeit indirect, comparison.

Thermal Stability

Thermal stability is critical for polymer processing and the lifespan of the final product. It is often evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.

Experimental Data: Thermal Degradation of Plasticized PVC



Plasticizer (in PVC blend)	First Stage Max. Degradation Temp (°C)
DEHP	160 - 275
Di(2-ethylhexyl) Azelate (D2EHAz)	290.83
Source: Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers[1]	

The data indicates that PVC plasticized with D2EHAz exhibits a significantly higher degradation temperature, suggesting superior thermal stability compared to the DEHP-plasticized equivalent.[1]

Plasticizing Efficiency & Mechanical Properties

The primary function of a plasticizer is to enhance flexibility. This is quantified by measuring mechanical properties like tensile strength, elongation at break, and the glass transition temperature (Tg), where a lower Tg signifies better plasticizing efficiency.

Experimental Data: Glass Transition Temperature (Tg) of Plasticized PVC

Plasticizer (in PVC blend)	Glass Transition Temperature (Tg) Range (°C)
DEHP	67.65 – 69.32
Di(2-ethylhexyl) Azelate (D2EHAz)	68.58 – 71.90
Source: Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers[1]	

Experimental Data: Mechanical Properties of Plasticized PVC Films



Plasticizers[1]

Plasticizer (in PVC blend)	Tensile Strength (MPa)	Elongation at Break (%)
DEHP	15.80	310.0
Di(2-ethylhexyl) Azelate (D2EHAz)	16.54	325.0
Source: Comparison of		
Performance and		
Characteristic of Suberate,		
Azelate and Sebacate as PVC		

In this comparison, D2EHAz shows a slightly higher glass transition temperature but provides a modest improvement in both tensile strength and elongation at break, indicating comparable or slightly better mechanical performance than DEHP under these experimental conditions.[1]

Migration Resistance

A critical drawback of DEHP is its propensity to migrate, or leach, from the PVC matrix into the surrounding environment.[2] This is particularly concerning in medical applications where the plasticizer can enter a patient's system.[2] Migration is influenced by factors such as the plasticizer's molecular weight, the nature of the contacting medium (e.g., lipids, aqueous solutions), and temperature.

While direct migration data for **dicyclohexyl azelate** is not available, it is a general principle that plasticizers with higher molecular weights and stronger interactions with the polymer matrix tend to have lower migration rates. Non-phthalate plasticizers like trimellitates (TOTM) have demonstrated significantly lower leaching compared to DEHP in medical tubing. Given the structure of **dicyclohexyl azelate**, it is hypothesized to have favorable migration characteristics, but this requires direct experimental verification.

Toxicological Profile Comparison

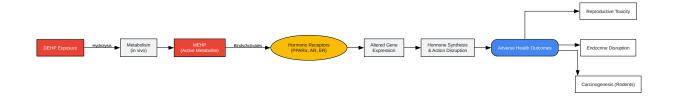
The most significant driver for replacing DEHP is its toxicological profile.

DEHP Toxicity



DEHP is classified as a substance of very high concern in many regions due to its reproductive toxicity.[1] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is a known endocrine disruptor. The mechanisms of DEHP toxicity are extensively studied and include:

- Endocrine Disruption: DEHP and MEHP can act as agonists or antagonists for crucial hormone receptors like estrogen receptors (ER), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPAR).
- Reproductive Toxicity: In animal models, exposure is linked to testicular atrophy, decreased sperm count, and adverse effects on female reproductive health, including cyst formation and delayed puberty.
- Carcinogenicity: DEHP is considered a probable human carcinogen, primarily based on rodent studies where it induces liver cancer through mechanisms like PPARα activation.



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Caption: Simplified signaling pathway of DEHP-induced toxicity.

Dicyclohexyl Azelate Toxicity

The toxicological data for **dicyclohexyl azelate** and related azelate esters is far less extensive but suggests a more favorable profile.



- General Azelates: Studies on dihexyl azelate indicate low toxicity, which is attributed to its
 hydrolysis into azelaic acid and hexyl alcohol, substances that are then metabolized or
 excreted. It is reported as not meeting GHS hazard criteria.
- Bis(2-ethylhexyl) azelate: A combined repeated dose and reproductive/developmental toxicity screening test in rats found no adverse effects on reproduction, with a NOAEL (No-Observed-Adverse-Effect Level) for reproductive toxicity considered to be 1000 mg/kg bw/day.
- Dicyclohexyl Phthalate (DCHP): While not an azelate, the toxicity of the structurally related dicyclohexyl phthalate (DCHP) has been reviewed. DCHP is considered a reproductive and developmental toxicant in animal studies, inducing effects on the liver, kidney, testes, and thyroid. This highlights that the cyclohexyl moiety does not eliminate toxicity, but the core acid (azelaic vs. phthalic) is a critical determinant.

Overall, the evidence suggests that azelate-based plasticizers, including **dicyclohexyl azelate**, are likely to pose a significantly lower toxicological risk than DEHP, primarily because they do not share the phthalate structure responsible for the well-documented endocrine-disrupting effects.

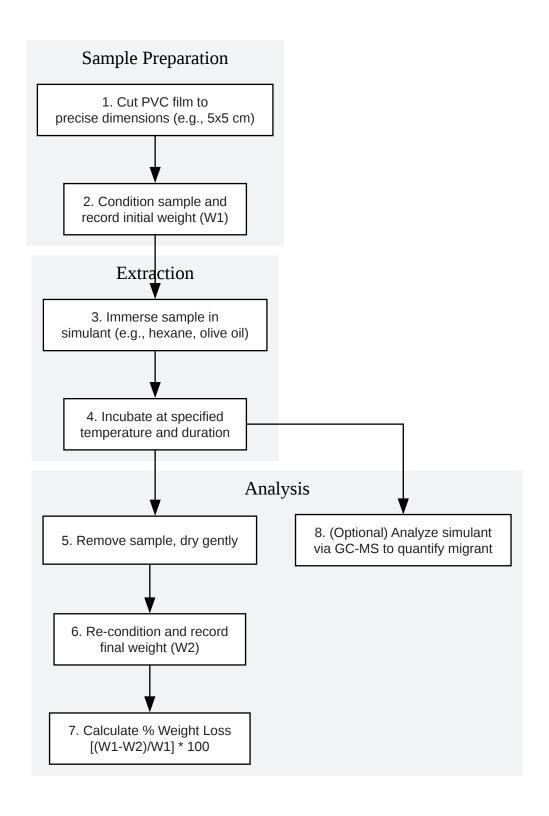
Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of plasticizer performance. Below are summaries of key experimental protocols.

Protocol: Plasticizer Migration (Solvent Extraction)

This protocol is based on standard methods like ASTM D1239 for determining the resistance of plastic films to extraction by chemicals.





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Caption: Experimental workflow for a plasticizer migration study.

Methodology:



- Sample Preparation: A specimen of the plasticized PVC film of known surface area and weight is prepared.
- Immersion: The sample is fully immersed in a selected food simulant or solvent (e.g., 3% acetic acid for acidic foods, olive oil or ethanol for fatty foods, hexane for aggressive extraction) at a specified surface-area-to-volume ratio.
- Incubation: The immersion setup is maintained at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24 hours, 10 days).
- Post-Extraction Analysis:
 - Gravimetric Method: The film is removed, dried, and re-weighed. The weight loss corresponds to the migrated plasticizer.
 - Chromatographic Method: The simulant/solvent is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific plasticizer that has leached from the material.

Protocol: Thermal Stability (TGA)

Methodology:

- Sample Preparation: A small, precisely weighed sample (5-10 mg) of the plasticized PVC material is placed in a TGA crucible.
- Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 40 °C to 600 °C).
- Data Acquisition: The instrument records the sample's weight as a function of temperature.
 The resulting TGA curve shows the temperatures at which degradation events (weight loss) occur. The temperature at 5% weight loss (T_d5%) and the peak of the derivative curve (DTG) are key indicators of thermal stability.

Protocol: Mechanical Properties (Tensile Testing)

Methodology:



- Sample Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC film according to a standard (e.g., ASTM D638).
- Testing: The specimen is mounted in the grips of a universal testing machine.
- Data Acquisition: The sample is pulled at a constant rate of extension until it fractures. The machine records the applied force (stress) and the elongation (strain).
- Calculation: Key properties are calculated from the stress-strain curve, including:
 - Tensile Strength: The maximum stress the material can withstand before breaking.
 - Elongation at Break: The percentage increase in length at the point of fracture.

Conclusion

The available evidence strongly suggests that azelate-based plasticizers are a viable and toxicologically superior alternative to DEHP. The representative data for Di(2-ethylhexyl) Azelate indicates that it can offer comparable, if not slightly improved, mechanical and thermal properties in PVC formulations.

The primary advantage of **dicyclohexyl azelate** and other azelates lies in their significantly more favorable toxicological profile. They do not possess the phthalate structure linked to the endocrine-disrupting and reproductive toxicities that have made DEHP a substance of very high concern. For researchers and professionals in drug development and medical device manufacturing, where patient safety and material purity are paramount, the move away from DEHP is critical.

However, it must be noted that a direct, comprehensive experimental comparison between **dicyclohexyl azelate** and DEHP is lacking in the public domain. Further studies are required to definitively quantify its migration resistance and optimize its performance in specific applications. Nonetheless, based on the current body of knowledge, azelate esters represent a promising class of safer, high-performance plasticizers.

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